molecular formula C14H21ClN2O2 B567727 (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride CAS No. 1217807-36-7

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B567727
CAS No.: 1217807-36-7
M. Wt: 284.784
InChI Key: XRCZWJKQJZIRHD-ZOWNYOTGSA-N
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Description

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral carbamate derivative featuring a piperidine ring substituted at the 2-position with a methylcarbamate group and a benzyloxy moiety. Its molecular formula is C₁₃H₁₉ClN₂O₂ (MW: 270.76), and it is typically stored under inert atmosphere at 2–8°C due to its sensitivity . The compound’s stereochemistry (S-configuration) and structural features make it relevant in pharmaceutical research, particularly in targeting enzymes or receptors requiring chiral recognition .

Properties

IUPAC Name

benzyl N-[[(2S)-piperidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZWJKQJZIRHD-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662657
Record name Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217807-36-7
Record name Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the primary amine in (S)-piperidin-2-ylmethanol on the electrophilic carbonyl carbon of benzyl chloroformate. Triethylamine (TEA) is employed as a base to scavenge HCl generated during the reaction, ensuring anhydrous conditions to prevent hydrolysis of the carbamate ester. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventDichloromethane (DCM)Maximizes solubility of reactants
Temperature0–5°C (initial), then room temperatureControls exothermicity
Molar Ratio1:1.05 (Alcohol:Chloroformate)Minimizes side reactions
Reaction Time4–6 hoursEnsures completion

Industrial-scale implementations utilize automated reactors with jacketed cooling systems to maintain temperature control, achieving yields of 82–87%.

Purification and Salt Formation

Crude product purification involves:

  • Liquid-Liquid Extraction : Sequential washes with 5% HCl (removes excess TEA) and saturated NaHCO₃ (neutralizes residual chloroformate)

  • Recrystallization : Ethanol/water (3:1 v/v) yields white crystalline solid (mp 148–150°C)

  • Hydrochloride Salt Precipitation : Treatment with 4M HCl in dioxane converts the free base to its hydrochloride form, enhancing aqueous solubility for biological testing.

Biocatalytic Synthesis Using Gluconobacter Oxydans

An alternative enantioselective route employs Gluconobacter oxydans DSM 2003 for oxidative biotransformation of prochiral precursors. This green chemistry approach avoids harsh reagents and achieves 65% yield under optimized conditions:

Bioprocess Parameters

  • Substrate : 20–25 mM N-Cbz-protected aminopolyol

  • Biocatalyst : 2 g wet cell weight/L

  • pH : 6.8 (maintained with NaOH)

  • Temperature : 30–35°C

  • Agitation : 280 rpm

  • Incubation Time : 16 hours

Post-fermentation processing includes:

  • Centrifugation (10,000 × g, 10 min) to pellet cells

  • Supernatant concentration via rotary evaporation

  • Silica gel chromatography (MeOH:DCM 5:95) for final purification.

Advantages and Limitations

AdvantageLimitation
High enantiomeric excess (>99% ee)Lower yield vs chemical synthesis
Aqueous reaction mediumSubstrate concentration limited by toxicity
No racemizationLonger reaction times

Peptidomimetic Coupling Strategies

Pharmaceutical applications often require further functionalization of the piperidine core. Recent work demonstrates coupling with N-carbobenzyloxy-protected amino acids using:

Activation Reagents

  • HOBt/EDC·HCl : 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) enable amide bond formation with 78–85% efficiency.

  • DIPEA : N,N-Diisopropylethylamine (DIPEA) maintains alkaline pH for coupling reactions.

A representative synthesis sequence:

  • Deprotect piperidinone intermediate with 4N HCl/dioxane

  • Couple with Z-L-Leucine (HOBt/EDC·HCl/DIPEA)

  • Reduce ester to alcohol (LiBH₄, THF, 0°C)

  • Oxidize to aldehyde (Dess-Martin periodinane or Py·SO₃).

Industrial-Scale Process Optimization

Pharmaceutical manufacturers employ Quality by Design (QbD) principles to enhance synthesis efficiency:

Critical Process Parameters (CPPs)

CPPControl Strategy
Chloroformate Purity≥99.5% (HPLC)
Water Content<0.1% (Karl Fischer)
Reaction Temperature±1°C via PID control

PAT Monitoring

Process Analytical Technology (PAT) tools implemented in continuous manufacturing:

  • FTIR Spectroscopy : Tracks chloroformate consumption (disappearance of 1775 cm⁻¹ carbonyl stretch)

  • pH Stat Systems : Automates TEA addition

  • Inline Polarimetry : Monitors enantiopurity (αᴅ²⁵ = +12.5° for (S)-enantiomer).

Comparative Analysis of Synthesis Routes

MethodYieldee (%)PurityEnvironmental Factor (E-Factor)
Chemical Synthesis82–8799.598.523.7
Biotransformation65>9997.28.4
Hybrid Chemoenzymatic7499.898.115.6

E-Factor = (kg waste)/(kg product); lower values indicate greener processes .

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride may have therapeutic potential in treating neurological disorders. Studies show that it can modulate enzyme functions and cellular signaling pathways, which are crucial in the pathophysiology of conditions such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition

The compound has been explored as an inhibitor of various enzymes, including serine proteases. Its structure allows it to fit into the active sites of these enzymes, potentially blocking their activity. For example, piperidine derivatives have been synthesized as peptidomimetic inhibitors, showing promise against proteases involved in cancer cell signaling pathways .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that compounds with similar piperidine structures exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Case Study 1: Inhibition of Serine Proteases

A study focused on the design of piperidine-based inhibitors for serine proteases demonstrated that compounds derived from similar structures to this compound showed effective inhibition against matriptase and hepsin, which are critical in cancer progression . The IC50 values ranged from low micromolar concentrations, indicating strong inhibitory activity.

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective effects of piperidine derivatives found that certain analogs exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. These findings suggest that modifications to the piperidine structure can enhance cognitive function by preventing acetylcholine breakdown .

Mechanism of Action

The mechanism of action of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl Piperidin-4-ylcarbamate Hydrochloride

  • Structure : Substitution at the piperidine 4-position instead of 2-ylmethyl.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (same as target compound).
  • Solubility: Lower aqueous solubility compared to the 2-ylmethyl derivative due to reduced hydrogen-bonding capacity .
  • Applications : Used as an intermediate in kinase inhibitor synthesis .

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride

  • Structure : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW: 270.76) .
  • Key Differences: Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), affecting protonation and membrane permeability .
  • Applications : Explored in peptidomimetics for protease inhibition .

Benzyl Bis(2-chloroethyl)carbamate (2b-SM1)

  • Structure : Contains two chloroethyl groups instead of a piperidine ring.
  • Molecular Formula: C₁₂H₁₄Cl₂NO₂.
  • Key Differences: Reactivity: The chloroethyl groups confer alkylating activity, making it a candidate for antitumor prodrugs .

Methyl 4-(Piperidin-4-ylmethyl)benzoate Hydrochloride

  • Structure : Replaces the carbamate with a benzoate ester and substitutes at the piperidine 4-position.
  • Molecular Formula: C₁₄H₂₀ClNO₂.
  • Key Differences :
    • Stability : The ester group is more prone to hydrolysis than the carbamate, limiting its utility in oral formulations .
    • Lipophilicity : Higher logP value (2.8 vs. 1.9 for the target compound) enhances blood-brain barrier penetration .

Biological Activity

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H20N2O2C_{14}H_{20}N_2O_2 and is classified as a carbamate derivative. The compound features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine. Inhibition of BChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. It has been shown to reduce reactive oxygen species (ROS) levels, thereby protecting neurons from oxidative damage .

Biochemical Pathways

The compound's effects on biochemical pathways are significant:

  • Antioxidant Activity : Studies have demonstrated that this compound can enhance the antioxidant defense mechanisms within cells. This is crucial for mitigating oxidative stress, which is implicated in various neurodegenerative conditions .
  • Cell Signaling : The compound influences cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPK). By modulating these pathways, it can affect processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study : A study evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting a potential therapeutic role .
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited BChE activity, with IC50 values indicating strong potency compared to other known inhibitors. This suggests its potential application in developing treatments for cognitive disorders .
  • Toxicity Assessment : Toxicological evaluations revealed that at higher concentrations, the compound exhibited hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of dosage optimization in therapeutic applications.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSelective BChE inhibition
NeuroprotectionReduced oxidative stress in neuronal cells
Antioxidant ActivityEnhanced cellular antioxidant defenses
ToxicityHepatotoxicity at high doses

Q & A

Q. What statistical methods are appropriate for analyzing dose-response curves in functional assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism): Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}

    Report 95% confidence intervals for EC₅₀ and use ANOVA for comparing curve shifts between enantiomers .

Safety & Compliance

Q. What PPE and engineering controls are mandated for handling this compound given its H315/H319/H335 hazard profile?

  • Methodological Answer : Use nitrile gloves, FFP3 respirators, and fume hoods (≥0.5 m/s face velocity). Emergency eyewash stations and neutral-pH soap must be accessible. Waste disposal follows EPA Hazardous Waste Number U271 (carbamate derivatives) .

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